4-({6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While specific synthesis details for this compound are not available, similar compounds have been synthesized via multi-step protocols. For instance, a related compound was obtained in good yield via a three-step protocol . The product’s structure was assigned by HRMS, IR, 1H, and 13C NMR experiments .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques such as HRMS, IR, 1H, and 13C NMR .Mechanism of Action
Target of Action
Similar compounds have been found to inhibit p21-activated kinase 4 (pak4) . PAK4 is a member of the serine/threonine protein kinases and plays critical roles in cellular function, including promoting cell growth, inhibiting cell apoptosis, and regulating cytoskeleton functions .
Mode of Action
Similar compounds have shown significant inhibitory activity against pak4 . The inhibition of PAK4 can lead to the suppression of cell growth and the induction of apoptosis .
Biochemical Pathways
Pak4, a potential target of this compound, is a key effector of the rho family gtpases rac and cdc42 . These proteins are involved in various cellular processes, including cell growth, apoptosis, and cytoskeleton regulation .
Result of Action
Similar compounds have displayed potent antiproliferative activity against certain cell lines and inhibited cell cycle distribution, migration, and invasion .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-({6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione' involves the reaction of 4-chlorobenzenamine with 1-(4-(6-oxohexyl)piperazin-1-yl)propan-2-one to form 4-(4-chlorophenyl)piperazin-1-yl)-1-(6-oxohexyl)butan-2-one. This intermediate is then reacted with 2-amino-3-bromopyridine to form 4-({6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}amino)pyrido[2,3-d]pyrimidine-7(8H)-one, which is then reacted with carbon disulfide to form the final product, 4-({6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione.", "Starting Materials": ["4-chlorobenzenamine", "1-(4-(6-oxohexyl)piperazin-1-yl)propan-2-one", "2-amino-3-bromopyridine", "carbon disulfide"], "Reaction": ["Step 1: Reaction of 4-chlorobenzenamine with 1-(4-(6-oxohexyl)piperazin-1-yl)propan-2-one in the presence of a suitable solvent and catalyst to form 4-(4-chlorophenyl)piperazin-1-yl)-1-(6-oxohexyl)butan-2-one.", "Step 2: Reaction of 4-(4-chlorophenyl)piperazin-1-yl)-1-(6-oxohexyl)butan-2-one with 2-amino-3-bromopyridine in the presence of a suitable solvent and catalyst to form 4-({6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}amino)pyrido[2,3-d]pyrimidine-7(8H)-one.", "Step 3: Reaction of 4-({6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}amino)pyrido[2,3-d]pyrimidine-7(8H)-one with carbon disulfide in the presence of a suitable solvent and catalyst to form the final product, 4-({6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione."] } | |
CAS No. |
689266-60-2 |
Molecular Formula |
C24H28ClN5OS |
Molecular Weight |
470.03 |
IUPAC Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexan-1-one |
InChI |
InChI=1S/C24H28ClN5OS/c25-18-9-11-19(12-10-18)29-14-16-30(17-15-29)22(31)8-2-1-5-13-26-23-20-6-3-4-7-21(20)27-24(32)28-23/h3-4,6-7,9-12H,1-2,5,8,13-17H2,(H2,26,27,28,32) |
InChI Key |
FXZBJRMVDVSDDX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCCCCNC3=NC(=S)NC4=CC=CC=C43 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.